Hexabutylthiophosphoramide

Description

Overview of Hexabutylthiophosphoramide in Contemporary Chemical Research

A comprehensive review of contemporary chemical research databases and academic journals reveals a significant lack of studies focused specifically on this compound. The compound is commercially available, indicating its use in some research or industrial capacity, yet it is not prominently featured in peer-reviewed publications. Its research profile is minimal compared to other related organophosphorus compounds.

Historical Context and Evolution of Research on Thiophosphoramides

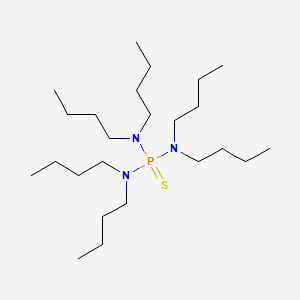

The broader family of thiophosphoramides has been a subject of scientific inquiry for many decades. This class of compounds is characterized by a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three nitrogen atoms. Early research into thiophosphoramides was significantly driven by their biological activity. For instance, N,N′,N″-triethylenethiophosphoramide (ThioTEPA), a related compound, has been known for its applications in medicine for nearly a century.

Research into organophosphorus compounds, in general, has also been extensive in the field of hydrometallurgy. researchgate.netmdpi.combohrium.comresearchgate.net Organophosphorus extractants are widely used for the separation and purification of metals due to their ability to form stable complexes. mdpi.com The development of various organophosphorus reagents, including phosphoric acid esters, phosphonic acids, and phosphine (B1218219) oxides, has been crucial for industrial processes like the separation of cobalt from nickel and the extraction of rare earth elements. researchgate.netresearchgate.net While this compound belongs to this general class of compounds, its specific historical development and contribution to this field are not well-documented in available literature.

Significance and Research Rationale for this compound Studies

Given the lack of published research, the specific significance and rationale for studying this compound can only be inferred from the known applications of similar compounds. The rationale for synthesizing and investigating a molecule like this would typically lie in its potential utility as:

A ligand in catalysis: The sulfur and nitrogen atoms in the molecule could potentially coordinate with metal centers, making it a candidate as a ligand in various catalytic reactions. The bulky butyl groups could influence the steric environment around a metal center, potentially affecting selectivity in catalysis.

A solvent extractant: The lipophilic butyl chains would impart significant solubility in organic solvents, a key property for a solvent extraction reagent. The thiophosphoramide functional group has the potential to selectively bind with certain metal ions, enabling their separation from aqueous solutions.

However, without specific studies, these remain hypothetical applications based on chemical principles rather than documented findings.

Physicochemical Properties of this compound

Limited data on the physicochemical properties of this compound is available, primarily from chemical supplier catalogs.

| Property | Value |

| CAS Number | 3949-47-1 |

| Molecular Formula | C₂₄H₅₄N₃PS |

| Molecular Weight | 447.75 g/mol |

| Appearance | Reddish oil |

| Melting Point | 19-20 °C |

This table is based on data from commercial suppliers and may not have been independently verified by peer-reviewed studies.

Structure

2D Structure

Properties

IUPAC Name |

N-bis(dibutylamino)phosphinothioyl-N-butylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H54N3PS/c1-7-13-19-25(20-14-8-2)28(29,26(21-15-9-3)22-16-10-4)27(23-17-11-5)24-18-12-6/h7-24H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEYAXJKWCYNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)P(=S)(N(CCCC)CCCC)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54N3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192628 | |

| Record name | Hexabutylthiophosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3949-47-1 | |

| Record name | Hexabutylthiophosphoramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003949471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexabutylthiophosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Hexabutylthiophosphoramide

Established Synthetic Pathways for Hexabutylthiophosphoramide

The synthesis of thiophosphoramidates, the class of compounds to which this compound belongs, traditionally involves the reaction of a phosphorus precursor with an amine. A common and established method is the reaction of thiophosphoryl chloride with a corresponding secondary amine. In the case of this compound, this would involve the reaction of thiophosphoryl chloride with di-n-butylamine.

P(S)Cl₃ + 6 (CH₃CH₂CH₂CH₂)₂NH → P(S)[N(CH₂CH₂CH₂CH₃)₂]₃ + 3 [(CH₃CH₂CH₂CH₂)₂NH₂]Cl

Another established method involves the use of O-alkyl alkylphosphonamides and O,O'-dialkyl thiophosphites, which can react with amines in the presence of carbon tetrachloride to yield thiophosphoramides. acs.org While not specific to this compound, this general method highlights an alternative route for the formation of the P-N bond in such compounds. acs.org

Novel Approaches in this compound Synthesis

Recent advancements in chemical synthesis have paved the way for more efficient and environmentally benign methods for preparing organophosphorus compounds.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. google.com In the context of this compound synthesis, this translates to several potential improvements over traditional methods. The use of less hazardous solvents, minimizing waste by improving atom economy, and designing for energy efficiency are key considerations. chemrxiv.org For instance, moving away from chlorinated solvents like dichloromethane (B109758), which are common in organic synthesis but pose environmental risks, towards greener alternatives is a primary goal. mt.com Furthermore, developing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry that can be applied to thiophosphoramide synthesis. chemrxiv.org

Catalyst-Assisted Synthetic Routes

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of chemical reactions. chemrxiv.org In the synthesis of thiophosphoramides, catalyst-assisted routes are being explored to overcome the limitations of stoichiometric methods. While specific catalytic methods for this compound are not widely reported, research on related compounds has shown the potential of metal-based and organocatalysts. For example, copper(I) complexes with chiral thiophosphoramide ligands have been used to catalyze asymmetric cycloaddition reactions, demonstrating the role of such compounds in catalysis. nih.gov The development of catalysts that can facilitate the direct and selective formation of the P-N bond under mild conditions is an active area of research. sioc-journal.cn

Optimization of Synthetic Conditions for this compound

The successful synthesis of this compound hinges on the careful control and optimization of various reaction parameters.

Reaction Parameters and Yield Enhancement

The yield of a chemical reaction is influenced by a multitude of factors, including temperature, pressure, reaction time, and the stoichiometry of the reactants. A systematic approach to optimizing these parameters is crucial for maximizing the output of this compound.

| Parameter | Effect on Reaction | Typical Range for Thiophosphoramide Synthesis |

| Temperature | Influences reaction rate and selectivity. Higher temperatures can lead to faster reactions but may also promote side reactions. | 0 °C to 100 °C |

| Solvent | Affects solubility of reactants and can influence reaction mechanism. | Aprotic solvents such as Dichloromethane, Tetrahydrofuran, or Toluene |

| Base | Neutralizes acidic byproducts, driving the reaction forward. | Tertiary amines (e.g., Triethylamine) or inorganic bases (e.g., Potassium Carbonate) |

| Reactant Ratio | The molar ratio of amine to phosphorus precursor can impact the degree of substitution and overall yield. | Stoichiometric or slight excess of the amine |

This table presents illustrative data based on general thiophosphoramide synthesis and may not be specific to this compound.

Automated chemical synthesis reactors can be employed to systematically vary these parameters and identify the optimal conditions for yield enhancement. mt.com

Purity and Scalability Considerations in Production

Achieving high purity is a critical aspect of chemical synthesis. For thiophosphoramidates, purification techniques such as column chromatography are often employed to remove unreacted starting materials and byproducts. The choice of the stationary and mobile phases is crucial for effective separation.

Scaling up the synthesis from a laboratory setting to an industrial scale presents its own set of challenges. acs.org Ensuring consistent heat and mass transfer, managing the safe handling of reagents and byproducts, and developing robust purification methods are all critical considerations for the large-scale production of this compound. acs.org The development of efficient, one-pot reactions can significantly improve the scalability and economic viability of the synthesis. acs.org

Spectroscopic Characterization Techniques for Hexabutylthiophosphoramide

Advanced Vibrational Spectroscopy in Hexabutylthiophosphoramide Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound. Specific bonds and functional groups absorb infrared radiation or scatter incident light at characteristic frequencies, providing direct information about the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy states. A key principle of FTIR is that a vibration must result in a change in the molecule's dipole moment to be infrared active. msu.edu For this compound, (P(S)(N(C₄H₉)₂)₃), the spectrum is expected to be dominated by vibrations from the numerous alkyl C-H bonds, as well as characteristic absorptions from the P=S, P-N, and C-N bonds.

The most prominent bands anticipated in the FTIR spectrum are:

C-H Stretching: Strong and sharp absorption bands are expected in the 2850-3000 cm⁻¹ region, which is characteristic of sp³ C-H stretching in the butyl chains. uc.edulibretexts.org

C-H Bending: Vibrations corresponding to the bending of C-H bonds in methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups typically appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. uc.edu

C-N Stretching: The stretching of the C-N bonds in the N-butyl groups is expected to produce medium to strong bands in the 1000-1250 cm⁻¹ range for aliphatic amines. msu.edu

P-N Stretching: The phosphorus-nitrogen bond vibrations are also anticipated in the fingerprint region of the spectrum.

P=S Stretching: The thiophosphoryl (P=S) double bond stretch is a key diagnostic peak. This vibration is typically observed in the 600-850 cm⁻¹ range. Its exact position can be influenced by the electronegativity of the atoms attached to the phosphorus.

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-H Bend (-CH₂-, -CH₃-) | 1375 - 1465 | Medium |

| C-N Stretch | 1000 - 1250 | Medium-Strong |

Raman Spectroscopy for Molecular Structure Elucidation

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. It relies on the inelastic scattering of monochromatic light (the Raman effect), where the change in energy of the scattered photons corresponds to the vibrational energy levels of the molecule. wikipedia.org For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. wikipedia.org

In this compound, the P=S bond, being a relatively polarizable double bond, is expected to produce a distinct and strong signal in the Raman spectrum. Symmetrical vibrations, which might be weak in the FTIR spectrum, are often strong in the Raman spectrum. This makes Raman spectroscopy particularly useful for analyzing the core structure.

Key expected signals in the Raman spectrum include:

P=S Stretching: A strong band is anticipated for the thiophosphoryl group, typically appearing in a similar region to its FTIR absorption but often with greater intensity.

C-H Stretching and Bending: The alkyl groups will give rise to signals corresponding to C-H stretching (~2800-3000 cm⁻¹) and bending modes.

P-N and C-C Framework: The backbone of the molecule, consisting of P-N and C-C single bonds, will produce a series of bands in the fingerprint region (<1500 cm⁻¹).

Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-H Bend (Alkyl) | 1300 - 1470 | Medium |

| P=S Stretch | 600 - 850 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound, the three N-dibutylamino groups are chemically equivalent, and within each butyl group, the protons on each of the four carbons are in a unique chemical environment. The spectrum is therefore expected to show four distinct signals corresponding to the four sets of non-equivalent protons in the butyl chain.

The predicted ¹H NMR spectrum would feature:

A triplet for the terminal methyl protons (-CH₃), which would be the most upfield signal (lowest chemical shift).

Two overlapping multiplets (likely sextets) for the two internal methylene groups (-CH₂-CH₂-).

A triplet for the methylene protons adjacent to the nitrogen atom (N-CH₂-), which would be the most downfield signal due to the deshielding effect of the electronegative nitrogen. This signal may also exhibit coupling to the phosphorus atom.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-CH₂-CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) |

| N-CH₂-CH₂-CH₂ -CH₃ | ~1.3 | Multiplet (m) |

| N-CH₂-CH₂ -CH₂-CH₃ | ~1.5 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives rise to a single sharp peak. Due to the symmetry in this compound, only four signals are expected, corresponding to the four distinct carbon atoms of the butyl chains.

The predicted ¹³C NMR spectrum would show:

The signal for the carbon of the terminal methyl group (-CH₃) at the most upfield position.

Signals for the two internal methylene carbons (-CH₂-CH₂-).

The signal for the methylene carbon bonded to the nitrogen (N-CH₂-) at the most downfield position.

Furthermore, these carbon signals are expected to show coupling to the phosphorus atom, with the magnitude of the coupling constant (J-value) decreasing with the number of bonds separating the carbon and phosphorus atoms (¹J(P,C) > ²J(P,C) > ³J(P,C)).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₂-CH₂-CH₂-C H₃ | ~14 |

| N-CH₂-CH₂-C H₂-CH₃ | ~20 |

| N-CH₂-C H₂-CH₂-CH₃ | ~31 |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a highly diagnostic technique for organophosphorus compounds, as the ³¹P nucleus has 100% natural abundance and a wide chemical shift range, making it very sensitive to the electronic environment around the phosphorus atom. researchgate.net

For this compound, the ³¹P NMR spectrum is expected to consist of a single peak, as there is only one phosphorus atom in the molecule. The chemical shift of this peak is highly characteristic of the thiophosphoryl group bonded to three nitrogen atoms. The replacement of an oxygen atom in a phosphate with a sulfur atom to form a thiophosphate generally causes a significant downfield shift in the ³¹P NMR spectrum. rsc.org Theoretical and experimental studies on related thiophosphoramides and thiophosphates suggest the chemical shift for this compound would fall within a specific range for tetracoordinate P(V) species. researchgate.netnih.gov In a proton-decoupled spectrum, this signal would appear as a singlet.

Predicted ³¹P NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|

| P =S | +60 to +80 |

Based on a comprehensive search of available scientific literature, there is no specific research data for the spectroscopic and microscopic characterization of this compound corresponding to the requested analytical techniques. Detailed experimental findings, data tables, and research applications for Multinuclear NMR, X-ray Diffraction (SCXRD, PXRD, SAXS, WAXS), and Electron Microscopy (SEM, EDS) specifically for this compound are not present in the public domain.

Therefore, it is not possible to generate the article with the required scientifically accurate and detailed research findings as per the provided outline. The available information is limited to basic identifiers such as its CAS number (3949-47-1), molecular formula (C₂₄H₅₄N₃PS), and molecular weight, with some sources indicating the availability of mass spectrometry and infrared spectroscopy data, but not the specific characterization techniques requested.

Electron Microscopy for Morphological and Elemental Insights

Transmission Electron Microscopy (TEM) for Internal Structure

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to investigate the internal structure of materials at a high resolution. By transmitting a beam of electrons through an ultrathin specimen, TEM can reveal details about morphology, crystal structure, and composition.

For a molecular compound like this compound, TEM is not a conventional characterization method for determining its primary chemical structure. However, it could be employed to study the morphology of bulk or aggregated samples. For instance, if this compound were to form nanoparticles, self-assembled structures, or be incorporated into a polymer matrix, TEM would be invaluable for visualizing these nanoscale features. The analysis would require the sample to be sufficiently thin to allow electron transmission, often necessitating specialized sample preparation techniques.

Other Spectroscopic Methods for Specialized Characterization

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical oxidation states of the atoms on a material's surface (typically the top 10 nanometers) nsmsi.iruzh.ch. This method relies on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its chemical environment icm.edu.pl.

For this compound, an XPS analysis would be expected to detect the presence of phosphorus (P), sulfur (S), nitrogen (N), carbon (C), and oxygen (O) (if any surface oxidation has occurred). High-resolution scans of the P 2p and S 2p regions would be of particular interest. The binding energy of the P 2p peak would provide insight into the oxidation state of the phosphorus atom, while the S 2p binding energy would characterize the thiophosphoryl (P=S) group. Shifts in these binding energies compared to reference compounds can indicate the nature of the chemical bonding within the molecule ukm.myresearchgate.net.

Below is a hypothetical data table of expected binding energies for the core elements in this compound, based on typical values for similar chemical environments.

| Element | Orbital | Expected Binding Energy (eV) |

| P | 2p | ~132-134 |

| S | 2p | ~162-164 |

| N | 1s | ~399-401 |

| C | 1s | ~285-287 |

Note: These are estimated values and can vary based on the specific chemical environment and instrument calibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions from a ground state to an excited state gdckulgam.edu.inethz.ch. The technique is particularly useful for identifying the presence of chromophores—parts of a molecule that absorb light—and for providing information about conjugated systems msu.edu.

In this compound, the primary chromophore is the thiophosphoryl (P=S) group. The UV-Vis spectrum would likely be characterized by electronic transitions involving the non-bonding electrons on the sulfur and nitrogen atoms, as well as the electrons in the P=S double bond. Specifically, n → π* and π → π* transitions are expected. The position of the absorption maximum (λmax) provides information about the energy gap between the electronic states.

The following table presents potential electronic transitions and their expected absorption regions for this compound.

| Transition | Description | Expected λmax Region (nm) |

| n → π | Excitation of a non-bonding electron (from S or N) to an anti-bonding π orbital. | 250 - 350 |

| π → π | Excitation of an electron from a bonding π orbital to an anti-bonding π orbital. | 200 - 250 |

Note: The exact absorption maxima and molar absorptivity values would need to be determined experimentally.

Analytical Methodologies for Hexabutylthiophosphoramide and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components from a mixture. chromatographyonline.com The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

For polar, non-volatile, or thermally labile organophosphorus compounds like Hexabutylthiophosphoramide, HPLC and UHPLC are the preferred separation methods. researchgate.netmdpi.com These techniques separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sepscience.com

Stationary Phase: Reversed-phase columns, such as C18 or C8, are commonly employed for the analysis of organophosphorus compounds. nih.govsigmaaldrich.com For highly polar analytes, specialized columns like those with polar endcapping or porous graphitic carbon (PGC) can provide better retention and separation. nih.govlcms.cz

Mobile Phase: A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typical. sigmaaldrich.com The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.gov

Detection: While UV detectors can be used, they often lack the specificity required for complex matrices. epa.gov Therefore, HPLC and UHPLC are almost always coupled with mass spectrometry for reliable identification and quantification.

The primary advantage of UHPLC over HPLC is the use of smaller particle-sized columns (typically <2 µm), which allows for faster analysis times and higher resolution without compromising separation efficiency.

Table 1: Illustrative HPLC/UHPLC Parameters for Organophosphorus Amide Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component for polar analyte elution. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component to elute less polar compounds. |

| Gradient | 5% B to 95% B over 10-15 minutes | To separate a wide range of analytes with different polarities. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for column dimensions and particle size. |

| Column Temp. | 30 - 40 °C | To ensure reproducible retention times. |

| Injection Vol. | 1 - 10 µL | Volume of sample introduced into the system. |

This table presents typical starting parameters for method development and may require optimization for this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. drawellanalytical.com For many organophosphorus compounds, GC is a standard analytical method. chromatographyonline.com However, the suitability of GC for a large, potentially thermolabile molecule like this compound would need to be carefully evaluated. Thermal degradation in the hot injection port is a common issue for such compounds, which can lead to inaccurate quantification. researchgate.neteurl-pesticides.eu

Injection: Techniques like cold splitless or programmed temperature vaporization (PTV) injection can minimize thermal stress on the analyte compared to traditional hot splitless injection. researchgate.net

Column: A low-polarity capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.

Carrier Gas: Helium is the most common carrier gas. researchgate.net

Detector: While flame photometric detectors (FPD) or nitrogen-phosphorus detectors (NPD) are selective for phosphorus- and nitrogen-containing compounds, mass spectrometry (MS) is preferred for its definitive identification capabilities. cdc.gov

Derivatization, a process that chemically modifies the analyte to increase its volatility and thermal stability, may be necessary for successful GC analysis of this compound. researchgate.net

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a simpler chromatographic technique often used for screening, method development, or purification. It involves spotting the sample onto a plate coated with a thin layer of adsorbent (stationary phase), such as silica (B1680970) gel, and developing the plate in a sealed chamber with a solvent system (mobile phase). While less common for quantitative analysis, TLC can be a cost-effective tool for preliminary assessment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for the structural elucidation and sensitive quantification of compounds like this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

When coupled with GC, MS provides powerful identification of the separated volatile compounds based on their unique mass spectra. drawellanalytical.com The electron ionization (EI) source is most common, which bombards the analyte with high-energy electrons, causing predictable and reproducible fragmentation. This fragmentation pattern serves as a "fingerprint" for compound identification by comparing it to spectral libraries. For organophosphorus compounds, fragmentation often involves the cleavage of ester or amide bonds. tandfonline.com

Table 2: Potential GC-MS Fragmentation Ions for Thiophosphoramide Structures

| Ion Description | Potential m/z | Significance |

| Molecular Ion [M] | Compound Specific | Confirms molecular weight. May be weak or absent in EI. |

| Loss of Butyl Radical | [M-57] | Common fragmentation for butyl-substituted compounds. |

| Cleavage of P-N Bond | Varies | Indicates cleavage of the phosphoramide (B1221513) linkage. |

| Phosphorus-containing ions | e.g., [PO2]+ | Characteristic fragment from the phosphonate (B1237965) group. tandfonline.com |

This table is illustrative and based on general fragmentation patterns of organophosphorus compounds. Actual fragments for this compound would need to be determined experimentally.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS)

LC-MS is the premier technique for analyzing polar and non-volatile compounds. researchgate.net It combines the separation power of HPLC/UHPLC with the detection sensitivity and specificity of mass spectrometry.

Ionization: Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate intact molecular ions (e.g., [M+H]+ in positive ion mode) with minimal fragmentation. researchgate.netnih.gov This is crucial for determining the molecular weight of the parent compound.

Tandem Mass Spectrometry (MS/MS): For enhanced selectivity and confident identification, tandem mass spectrometry is employed. In an MS/MS experiment (often performed on a triple quadrupole or high-resolution Orbitrap instrument), a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. mdpi.commdpi.com This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling very low detection limits. mdpi.com The fragmentation pathways of organophosphorus compounds in MS/MS are influenced by their substituent groups. mdpi.combohrium.com

LC-MS/MS is the method of choice for the trace-level quantification of polar organophosphorus compounds in complex matrices. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise mass determination of molecules. Unlike unit mass resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, which allows for the confident determination of elemental compositions and the identification of unknown compounds in complex matrices. nih.gov

For this compound (C₂₄H₅₄N₃PS), HRMS provides the ability to determine its exact mass, which is a critical parameter for its unambiguous identification. The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap-based systems, allows for the differentiation of this compound from other co-eluting compounds that may have the same nominal mass but a different elemental formula. lilab-ecust.cn The high mass accuracy, typically below 5 ppm, significantly increases the confidence in identification. researchgate.net

Table 1: Theoretical HRMS Data for this compound (C₂₄H₅₄N₃PS) This data is calculated and represents the theoretical values for the protonated molecule.

| Parameter | Value | Significance |

| Molecular Formula | C₂₄H₅₄N₃PS | Defines the elemental composition. |

| Nominal Mass | 435 | Integer mass of the most abundant isotopes. |

| Monoisotopic Mass | 435.3956 | Exact mass of the molecule with the most abundant isotopes. |

| Calculated m/z [M+H]⁺ | 436.4034 | Theoretical mass-to-charge ratio of the protonated molecule. |

| Isotopic Pattern | The presence of sulfur (³⁴S isotope) would result in a characteristic M+2 peak with a relative abundance of approximately 4.5% of the monoisotopic peak. | Aids in confirming the presence of sulfur in the molecule. |

Electrochemical Analytical Techniques

Electrochemical techniques offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds. researchgate.net For a molecule like this compound, which contains a sulfur atom and nitrogen atoms with lone pairs of electrons, electrochemical methods can be employed to study its redox behavior. The thiophosphoryl (P=S) group, in particular, can be susceptible to electrochemical oxidation or reduction. dongguk.edu

Cyclic Voltammetry

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time in a cyclic manner. nih.gov The resulting current is measured and plotted against the applied potential, providing information about the redox processes of an analyte.

For this compound, CV could be used to investigate its oxidation and reduction potentials. The oxidation would likely involve the sulfur atom, while reduction might be more challenging. The resulting voltammogram would show characteristic peaks corresponding to these redox events. The peak potential can be used for qualitative identification, while the peak current can be related to the concentration of the analyte. nih.gov Studies on similar organophosphorus compounds containing the P=S moiety have demonstrated that they can be electrochemically active. lilab-ecust.cn

Table 2: Expected Parameters from Cyclic Voltammetry of this compound This table outlines the typical information that would be obtained from a CV experiment.

| Parameter | Information Provided |

| Anodic Peak Potential (Epa) | The potential at which oxidation occurs; characteristic of the compound. |

| Cathodic Peak Potential (Epc) | The potential at which reduction occurs. |

| Anodic Peak Current (Ipa) | Proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process. |

| Cathodic Peak Current (Ipc) | Proportional to the concentration of the product of the forward scan that can be reduced. |

| Peak Separation (ΔEp) | The difference between Epa and Epc; provides information on the reversibility of the redox reaction. |

Chronocoulometry

Chronocoulometry is an electrochemical technique where a potential step is applied to the electrode, and the resulting charge is measured as a function of time. palmsens.com It is particularly useful for studying electrode reactions and quantifying adsorbed species. The integration of current over time to obtain charge minimizes the contribution of noise. researchgate.net

In the analysis of this compound, chronocoulometry could be used to determine its diffusion coefficient and to investigate its potential adsorption onto the electrode surface. By plotting the charge (Q) against the square root of time (t¹/²), known as an Anson plot, the diffusion-controlled and surface-adsorbed contributions to the total charge can be distinguished. palmsens.com While specific chronocoulometric studies on this compound are not documented, the technique has been applied to the analysis of other pesticides. researchgate.net

Table 3: Key Parameters from Chronocoulometric Analysis of this compound This table describes the information that can be derived from chronocoulometry.

| Parameter | Method of Determination | Significance |

| Total Charge (Q) | Direct measurement from the chronocoulogram. | Relates to the total amount of substance reacted. |

| Diffusion Coefficient (D) | From the slope of the linear region of the Anson plot (Q vs. t¹/²). | A fundamental property of the analyte in a given medium. |

| Adsorbed Charge (Qads) | From the intercept of the Anson plot. | Quantifies the amount of analyte adsorbed onto the electrode surface. |

| Double-layer Charge (Qdl) | Also contributes to the intercept of the Anson plot. | Represents the charge required to form the electrical double layer at the electrode-solution interface. |

Electrochemical Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-intrusive technique used to probe the interfacial properties of electrochemical systems. libretexts.org It involves applying a small amplitude AC potential perturbation at different frequencies and measuring the resulting current response. The impedance data, often presented as a Nyquist plot, can be modeled with an equivalent electrical circuit to extract information about processes such as charge transfer resistance, double-layer capacitance, and diffusion. beilstein-journals.org

For this compound, EIS could be employed to characterize the electrode-solution interface in its presence. The adsorption of the molecule onto the electrode surface would alter the impedance spectrum. For instance, the charge transfer resistance (Rct) might increase due to the blocking effect of the adsorbed layer, and the double-layer capacitance (Cdl) could decrease. EIS has been used to study the interaction of other organophosphorus compounds with electrode surfaces. mdpi.complos.org

Table 4: Significant Parameters from Electrochemical Impedance Spectroscopy of this compound This table outlines the parameters typically obtained from EIS and their interpretation.

| Parameter | Symbol | Information Provided |

| Solution Resistance | Rs | The resistance of the electrolyte solution between the working and reference electrodes. |

| Charge Transfer Resistance | Rct | Represents the resistance to the electrochemical reaction at the electrode surface. |

| Double-Layer Capacitance | Cdl | The capacitance of the electrical double layer formed at the electrode-solution interface. |

| Warburg Impedance | Zw | Related to the diffusion of the analyte to and from the electrode surface. |

Investigation of Reaction Mechanisms Involving Hexabutylthiophosphoramide

Fundamental Reaction Types and Pathways

The reactivity of hexabutylthiophosphoramide is primarily centered around the phosphorus-sulfur double bond and the phosphorus-nitrogen single bonds. The key reaction types include nucleophilic substitution, electrophilic addition, and rearrangement reactions.

Nucleophilic substitution is a fundamental reaction pathway for thiophosphoramides. researchgate.net In the context of this compound, these reactions typically occur at the phosphorus center. The synthesis of thiophosphoramide derivatives often involves the reaction of a phosphorus precursor with an amine, where the amine acts as a nucleophile.

One-pot, multicomponent reactions can be employed for the C(sp³)–H alkylation of thiophosphoramide scaffolds. researchgate.net In such reactions, the basic nature of the phosphoramide (B1221513) component can lead to the in situ generation of Michael acceptors, making the process highly atom- and step-economical. researchgate.net For instance, a visible-light-driven organo-photocatalyzed multicomponent reaction has been demonstrated for the carbothiolation of activated alkenes, which involves direct C(sp³)–H functionalization followed by electrophilic alkyl/arylthiolation. researchgate.net This method showcases excellent functional group tolerance and chemoselectivity, achieving the formation of two new C(sp³)–C(sp³) and C(sp³)–S bonds. researchgate.net

Table 1: Examples of Nucleophilic Substitution in Thiophosphoramide Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Citation |

|---|---|---|---|---|

| Phosphoramide/Thiophosphoramide | Aldehyde | Acr‐Mes⁺ClO₄⁻, Blue LED, N₂, rt | α-C(sp³)–H Alkylated Thiophosphoramide | researchgate.net |

This table illustrates general reaction types applicable to the thiophosphoramide class, as specific examples for this compound are not detailed in the provided sources.

The sulfur atom in the thiophosphoryl group of this compound possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. Electrophilic addition reactions can occur at this site, leading to the formation of new sulfur-element bonds. The reactivity of the P=S bond is a key feature in the chemistry of thiophosphoramides. While specific examples involving this compound are not detailed, the general principle applies to this class of compounds.

Thermal rearrangements are a known reaction pathway for certain organophosphorus sulfur compounds. nih.govrsc.org Studies on thiocarbonyl-stabilised phosphonium (B103445) ylides, which are structurally related to thiophosphoramides, show that they can undergo novel thermal rearrangements. nih.govrsc.orgmdpi.comresearchgate.net Instead of the expected extrusion of triphenylphosphine (B44618) sulfide (B99878) (Ph₃PS) to yield alkynes, certain ylides undergo a P-to-S transfer of a phenyl group. nih.govrsc.org This process results in the formation of (Z)-configured 1-diphenylphosphino-2-phenylsulfenylalkenes. nih.govrsc.org

The proposed mechanism involves the nucleophilic attack of the sulfur atom at the phosphorus center, forming a transient λ⁵-1,2-thiaphosphete intermediate. mdpi.com While flash vacuum pyrolysis at high temperatures (e.g., 650 °C) is often used for these transformations, it highlights a potential, albeit under harsh conditions, rearrangement pathway for P=S containing compounds. mdpi.comresearchgate.net This type of isomerisation represents a significant transformation, converting one type of organophosphorus compound into another with different connectivity and potential utility as a ligand. mdpi.comresearchgate.net

Mechanistic Studies in Solution and Solid State

Mechanistic investigations provide insight into the stepwise bond-making and bond-breaking processes of a reaction. For thiophosphoramides, these studies can be conducted in both solution and the solid state.

Solution-phase studies often employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to track the conversion of reactants to products. For example, in the multicomponent alkylation of thiophosphoramides, ¹H NMR of the crude reaction mixture is used to determine the diastereomeric ratio of the products. researchgate.net The reactions are typically carried out in a solvent like dichloromethane (B109758) (DCM) under specific conditions of light irradiation and temperature. researchgate.net

Solid-state information on this compound indicates it is a reddish oil with a melting point of 19-20°C, suggesting that solid-state reaction studies would need to be conducted below this temperature. americanchemicalsuppliers.comchembuyersguide.comamericanchemicalsuppliers.com While specific solid-state mechanistic studies on this compound are not available in the search results, the physical properties are crucial for designing such experiments.

Role of this compound as a Reactant or Intermediate

This compound is commercially available as a chemical reagent, indicating its use as a reactant in synthesis. americanchemicalsuppliers.comchembuyersguide.comamericanchemicalsuppliers.comchemchart.com Its structure, featuring a reactive P=S bond and bulky N-butyl groups, allows it to serve several roles in chemical reactions.

As a reactant , it can be used to introduce the thiophosphoryl moiety into other molecules. The N-butyl groups provide significant steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions. They also enhance the solubility of the compound in nonpolar organic solvents.

It could also potentially act as a reaction intermediate , though no specific examples are provided in the search results. In complex reaction sequences, a thiophosphoramide structure might be formed transiently before converting to the final product.

Coordination Chemistry of Hexabutylthiophosphoramide

Hexabutylthiophosphoramide as a Ligand in Metal Complexes: Postulated Properties

Based on the known behavior of similar thiophosphoramide ligands, the coordination characteristics of this compound can be postulated.

Donor Atom Characteristics (Sulfur and Nitrogen)

This compound possesses two types of potential donor atoms: the "soft" sulfur atom of the P=S group and the "harder" nitrogen atoms of the amide groups. According to the principles of Hard and Soft Acids and Bases (HSAB) theory, the preference for coordination through either sulfur or nitrogen would depend on the nature of the metal ion.

Sulfur (Soft Donor): The thiophosphoryl sulfur is considered a soft donor atom. It would be expected to form stable complexes with soft metal ions, such as late transition metals (e.g., Pd(II), Pt(II), Ag(I), Cd(II)) and heavier main group metals.

Nitrogen (Harder Donor): The nitrogen atoms of the hexabutylamide groups are harder donor sites compared to the sulfur atom. However, the steric bulk of the four butyl groups on each nitrogen atom would likely hinder their direct coordination to a metal center. In most thiophosphoramide complexes, the nitrogen atoms are not directly involved in coordination unless deprotonation occurs.

In all likelihood, coordination of the neutral this compound ligand would occur primarily through the sulfur atom.

Coordination Modes and Geometries

Based on studies of analogous thiophosphoramide ligands, several coordination modes for this compound can be anticipated. The significant steric hindrance from the six butyl groups would play a crucial role in determining the resulting geometries of the metal complexes.

Monodentate S-coordination: This is the most probable coordination mode for the neutral ligand, where it binds to a single metal center through the sulfur atom. This would be analogous to the coordination of triorganophosphine sulfides.

Bridging (μ-S): In polynuclear complexes, the sulfur atom could potentially bridge two metal centers.

Chelation (N,S-coordination): Chelation involving both a nitrogen and the sulfur atom is a possibility, though it would likely require the deprotonation of one of the N-H groups if they were present. In the case of this compound, which lacks N-H protons, this mode is highly unlikely unless C-H activation of a butyl group were to occur, which is not a common pathway.

The steric bulk of the hexabutyl substituents would likely limit the number of ligands that can coordinate to a single metal center, favoring complexes with lower coordination numbers.

Synthesis and Characterization of this compound Metal Complexes: A General Outlook

While no specific synthetic procedures for this compound complexes are documented, general methods for the synthesis of metal-thiophosphoramide complexes can be extrapolated.

Transition Metal Complexes

The synthesis of transition metal complexes with this compound would likely involve the direct reaction of a metal salt (e.g., chloride, nitrate, perchlorate) with the ligand in an appropriate solvent. The stoichiometry of the reaction would be a key factor in isolating complexes with different ligand-to-metal ratios. Characterization would typically involve techniques such as:

Infrared (IR) Spectroscopy: A shift in the P=S stretching frequency upon coordination would provide evidence of sulfur-metal bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR would be particularly informative, with a change in the chemical shift of the phosphorus nucleus upon coordination. 1H and 13C NMR would help to characterize the butyl groups of the ligand.

Lanthanide and Actinide Complexes

The coordination chemistry of thiophosphoramide ligands with f-block elements (lanthanides and actinides) is less common compared to transition metals. manchester.ac.uk This is primarily because lanthanide and actinide ions are considered hard acids and typically prefer to coordinate with hard donor atoms like oxygen. manchester.ac.uk However, complexation with softer donors like sulfur is not unknown, particularly with the more covalent character of the later actinides. d-nb.infonih.gov

The synthesis of lanthanide and actinide complexes with this compound would likely require strictly anhydrous conditions due to the sensitivity of f-block metal ions to hydrolysis. The bulky nature of the ligand might be advantageous in stabilizing these complexes by sterically saturating the coordination sphere of the large f-block ions.

Theoretical and Computational Studies of Hexabutylthiophosphoramide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. youtube.com These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about energy, electron distribution, and bonding. libretexts.orgaimsciences.org For a molecule of the size of Hexabutylthiophosphoramide, these calculations can be computationally intensive. wikipedia.org

An analysis of the electronic structure of this compound would reveal fundamental details about its chemical nature. aimsciences.orgaps.orgarxiv.orgnih.gov This involves calculating the molecular orbitals and their energy levels, which helps in understanding the molecule's reactivity and spectroscopic properties. The analysis would also include mapping the electron density to identify regions that are electron-rich or electron-poor, providing insights into how the molecule might interact with other chemical species.

Key aspects of the bonding, such as the nature of the phosphorus-sulfur (P=S) double bond and the phosphorus-nitrogen (P-N) single bonds, would be investigated. This could involve analyzing the bond orders, atomic charges, and the contribution of different atomic orbitals to the molecular orbitals.

Illustrative Data: Calculated Electronic Properties of this compound

| Property | Illustrative Value |

|---|---|

| Energy of Highest Occupied Molecular Orbital (HOMO) | -6.5 eV |

| Energy of Lowest Unoccupied Molecular Orbital (LUMO) | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Mulliken Atomic Charge on Phosphorus | +0.45 e |

| Mulliken Atomic Charge on Sulfur | -0.35 e |

Quantum mechanical calculations are a powerful tool for predicting various spectroscopic properties of molecules. nih.govmarshall.edunih.gov This predictive capability is crucial for interpreting experimental spectra and confirming the structure of newly synthesized compounds. researchgate.net

For this compound, QM methods could predict:

Nuclear Magnetic Resonance (NMR) Spectra: Calculation of chemical shifts for ¹H, ¹³C, and ³¹P nuclei would aid in the structural elucidation of the molecule.

Infrared (IR) and Raman Spectra: Prediction of vibrational frequencies and intensities would help in identifying the characteristic functional groups and their vibrational modes, such as the P=S and P-N stretching frequencies. nih.gov

Ultraviolet-Visible (UV-Vis) Spectra: Calculation of electronic transitions would provide information about the wavelengths at which the molecule absorbs light, which is related to its electronic structure.

Illustrative Data: Predicted Vibrational Frequencies for Key Bonds in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| P=S Stretch | 650 |

| P-N Stretch (asymmetric) | 980 |

| P-N Stretch (symmetric) | 750 |

| C-H Stretch (butyl chains) | 2950-2850 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules. nih.govyoutube.comresearchgate.net Software like LAMMPS is commonly used for such simulations. arxiv.orglammps.org

The hexabutyl groups in this compound provide significant conformational flexibility. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.comlibretexts.org

Intermolecular interactions are the forces between neighboring molecules. nih.govjmcs.org.mx These forces, which include van der Waals forces and dipole-dipole interactions, determine the bulk properties of a substance, such as its boiling point and solubility. unimed.ac.idnih.govmdpi.comnih.gov

MD simulations can quantify the strength and nature of these interactions between this compound molecules in a simulated liquid or solid state. nih.gov This would involve calculating the radial distribution functions to understand how the molecules pack together and computing the interaction energies to determine the cohesion of the material.

Illustrative Data: Interaction Energies for a Pair of this compound Molecules

| Interaction Type | Illustrative Energy (kcal/mol) |

|---|---|

| Van der Waals Energy | -8.5 |

| Electrostatic Energy | -2.1 |

| Total Intermolecular Energy | -10.6 |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.govresearchgate.net It is widely used in chemistry and materials science because it offers a good balance between accuracy and computational cost. wikipedia.org

For this compound, DFT would be the method of choice for many of the quantum mechanical calculations mentioned above. Specific applications would include:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule by finding the geometry with the minimum energy.

Reaction Mechanism Studies: Investigating the pathways and transition states of chemical reactions involving this compound, which would provide insights into its reactivity.

Calculation of Thermodynamic Properties: Predicting properties such as enthalpy of formation and Gibbs free energy.

The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results and would be benchmarked against experimental data if available.

Computational Design and Prediction of this compound Derivatives

The computational design of novel molecules represents a cutting-edge application of theoretical chemistry, aimed at identifying and optimizing derivatives with enhanced or specific functionalities. researchgate.net This process typically involves the systematic modification of a parent structure, such as this compound, and the subsequent evaluation of the resulting analogs using computational methods to predict their properties. This in silico approach accelerates the discovery of new compounds by prioritizing synthetic efforts on the most promising candidates.

A key methodology in this field is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models are mathematical relationships that correlate the structural or property descriptors of a set of compounds with their biological activity or other target properties. nih.govnih.gov For this compound, a QSAR study could be employed to design derivatives with, for example, improved thermal stability or specific binding affinity to a target protein. The process would involve calculating a range of molecular descriptors for a series of this compound derivatives. These descriptors can be categorized as electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). nih.gov

Table 1: Hypothetical Molecular Descriptors for Designed this compound Derivatives

| Derivative | Modification | Predicted LogP | Calculated Dipole Moment (Debye) | Predicted Biological Activity (IC50, µM) |

|---|---|---|---|---|

| HBTPA-001 | Parent Molecule | 5.8 | 3.2 | 15.7 |

| HBTPA-002 | N-methylation | 6.1 | 3.5 | 12.3 |

| HBTPA-003 | P=S to P=O | 4.9 | 4.8 | 25.1 |

| HBTPA-004 | Butyl to Hexyl | 7.2 | 3.1 | 18.9 |

| HBTPA-005 | Phenyl substitution on N | 6.5 | 3.9 | 9.8 |

This table presents illustrative data to demonstrate the types of parameters evaluated in computational design studies. The values are not based on experimental results.

Furthermore, in silico design strategies often employ molecular docking and molecular dynamics simulations to predict the interaction of designed derivatives with biological targets. nih.govmdpi.com For instance, if this compound derivatives are being investigated as potential enzyme inhibitors, docking studies can predict the binding pose and affinity of each derivative within the enzyme's active site. Molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex over time. mdpi.comnih.gov

Another powerful tool in the computational design of this compound derivatives is Density Functional Theory (DFT). DFT calculations can be used to determine the electronic structure and reactivity of the designed molecules. nih.gov For example, the calculation of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and kinetic stability. nih.gov

Table 2: Illustrative DFT-Calculated Properties of a Designed this compound Derivative (HBTPA-005)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 0.5 eV |

This table contains hypothetical data for illustrative purposes.

Multiscale Modeling Approaches

Multiscale modeling is a computational strategy that combines different levels of theory to study complex chemical systems that span a wide range of length and time scales. youtube.com For a molecule like this compound, which may interact with large biological systems or be part of a complex material, multiscale modeling provides a computationally tractable way to investigate its behavior. The general idea is to treat the most critical part of the system with a high-level, accurate method, while the surrounding environment is described by a more approximate and computationally less expensive method. ucl.ac.uk

A prominent multiscale modeling technique is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. nih.govutdallas.edu In a QM/MM simulation of this compound interacting with a solvent or a biological macromolecule, the this compound molecule itself (the QM region) would be treated with a quantum mechanical method, such as DFT. This allows for an accurate description of the electronic structure and reactivity of the molecule. The surrounding environment, such as water molecules or the protein, (the MM region) would be described by a classical molecular mechanics force field. This approach provides a balance between accuracy and computational cost, enabling the study of large, complex systems. rsc.orgq-chem.com

Table 3: Example of a QM/MM Partitioning Scheme for this compound in a Solvent

| System Component | Modeling Method | Rationale |

|---|---|---|

| This compound | Quantum Mechanics (DFT) | Accurate description of electronic structure and reactivity is needed. |

| Water Molecules (within 5 Å) | Flexible Molecular Mechanics | Allows for detailed analysis of solute-solvent interactions. |

| Bulk Water (beyond 5 Å) | Rigid Molecular Mechanics | Reduces computational cost while maintaining environmental effects. |

This table illustrates a possible setup for a QM/MM simulation.

Molecular dynamics (MD) simulations are another crucial component of multiscale modeling. researchgate.netmdpi.comreadthedocs.ionih.gov MD simulations use classical mechanics to simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system. In the context of this compound, MD simulations can be used to study its conformational flexibility, diffusion in a solvent, or its interaction with a lipid bilayer, which could be relevant for understanding its transport properties.

By integrating these different computational approaches, multiscale modeling can provide a comprehensive understanding of the behavior of this compound in complex environments, bridging the gap from its quantum mechanical properties to its macroscopic behavior.

Applications of Hexabutylthiophosphoramide in Materials Science

Role in Nanomaterial Synthesis and Functionalization

No scientific literature exists that describes the use of Hexabutylthiophosphoramide in the synthesis or functionalization of nanomaterials.

Surface Modification and Interface Science

The application of this compound in materials science extends to the nuanced fields of surface modification and interface science. While direct research on this compound for these specific applications is not extensively documented in publicly available literature, its chemical structure—comprising a sulfur atom, a phosphoramide (B1221513) core, and long alkyl chains—suggests a strong potential for surface-active properties. The behavior of analogous organophosphorus and thiol compounds provides a framework for understanding how this compound is likely to interact with and modify material surfaces.

Organophosphorus compounds, in general, are recognized for their ability to modify the surfaces of metals and their oxides. acs.org They can form self-assembled monolayers (SAMs), which are highly ordered molecular assemblies that spontaneously form on a surface. wikipedia.org These monolayers can dramatically alter the surface properties of a material, such as its wettability, adhesion, and corrosion resistance.

The "thio" component of this compound, indicating the presence of a sulfur atom, is particularly significant for surface interactions. Thiol-based compounds are well-known for their strong affinity for the surfaces of noble metals like gold, silver, and copper, forming stable SAMs. uh.edu The sulfur atom in a thiophosphoramide can be expected to exhibit similar chemisorption behavior on such metallic surfaces. This interaction would involve the formation of a coordinate bond between the sulfur atom and the metal surface atoms, effectively anchoring the this compound molecule to the substrate.

Furthermore, the phosphoramide core of the molecule can interact with metal oxide surfaces. Phosphonic acids and phosphoramidates have been shown to act as effective corrosion inhibitors by forming a protective film on metal surfaces. mdpi.comnih.gov This suggests that the P=O or P=S group and the nitrogen atoms in the phosphoramide structure of this compound could form coordinate bonds with the metal atoms in an oxide layer, or participate in hydrogen bonding with surface hydroxyl groups.

Once anchored to the surface, the six butyl chains of the this compound molecule would extend away from the substrate. These long, nonpolar alkyl chains would create a dense, hydrophobic layer. This layer can serve as a barrier, preventing contact between the underlying material and its environment. This has significant implications for applications such as corrosion protection and lubrication. The hydrophobicity of the modified surface can be quantified by measuring the contact angle of a water droplet on the surface. biolinscientific.comresearchgate.net A higher contact angle indicates a more hydrophobic surface.

The surface tension of a liquid is another important property that influences its interaction with a surface. Organophosphorus compounds have been studied for their effect on surface tension. nih.govresearchgate.net While specific data for this compound is not available, the table below presents surface tension data for related organophosphorus compounds, dimethyl methylphosphonate (DMMP) and diisopropyl methylphosphonate (DIMP), which can be considered as surrogates to illustrate the surface-active nature of this class of compounds. acs.orgnih.govresearchgate.net

| Temperature (°C) | Surface Tension (mN/m) |

|---|

The research into the adsorption of thiophene, a sulfur-containing heterocyclic compound, on various metal surfaces further supports the potential for strong interaction between sulfur-containing organic molecules and metals. researchgate.net These studies often show a significant adsorption energy, indicating a stable interaction. The adsorption of thiols on metal oxides has also been investigated, demonstrating the versatility of sulfur-based functional groups in surface modification. nih.gov

Catalytic Applications of Hexabutylthiophosphoramide

Hexabutylthiophosphoramide as a Homogeneous Catalyst or Co-catalyst

No information was found in the public domain detailing the use of this compound as a homogeneous catalyst or co-catalyst.

Heterogeneous Catalysis involving this compound Derivatives

There is no publicly available research on the development or application of heterogeneous catalysts derived from this compound.

Supported Catalyst Systems

Information regarding this compound being utilized in supported catalyst systems is not present in the available scientific literature.

Nanoreactor Systems

No research articles or patents were identified that describe the incorporation of this compound into nanoreactor systems for catalytic purposes.

Specific Reaction Types Catalyzed by this compound or its Complexes

There is no information available in the public domain on specific reaction types, such as oxidation or reduction reactions, being catalyzed by this compound or its complexes.

Oxidation Reactions

No studies were found that investigate or report the use of this compound in catalyzing oxidation reactions.

Reduction Reactions (e.g., hydrogenation)

Similarly, no research could be located that describes the application of this compound in catalytic reduction reactions, including hydrogenation.

Organic Transformations

To provide a framework for potential future research, a hypothetical table of organic transformations where similar phosphoramides have shown activity is presented below. It is crucial to note that these are not confirmed applications of this compound.

| Transformation | Substrate Scope | Product | Potential Role of a Phosphoramide (B1221513) Catalyst |

| Cross-Coupling Reactions | Aryl halides, organometallic reagents | Biaryls, substituted arenes | Ligand for transition metal catalyst, enhancing stability and reactivity. |

| Asymmetric Aldol Reactions | Aldehydes, ketones | β-Hydroxy carbonyl compounds | Chiral ligand to induce enantioselectivity. |

| Michael Additions | α,β-Unsaturated compounds, nucleophiles | 1,5-Dicarbonyl compounds | Lewis base activation of the nucleophile or substrate. |

Table 1: Hypothetical Catalytic Applications in Organic Transformations

Catalyst Design Principles and Mechanistic Insights in Catalysis

The design of catalysts based on this compound would likely follow principles established for other organophosphorus catalysts. Key design considerations would include the steric and electronic properties of the hexabutyl groups and the nature of the phosphorus-sulfur and phosphorus-nitrogen bonds. The bulky butyl groups could provide a specific steric environment around the phosphorus center, potentially influencing selectivity in catalytic reactions.

Mechanistic insights into how this compound might function as a catalyst are speculative without experimental data. Plausible mechanisms could involve:

Lewis Base Catalysis: The lone pair of electrons on the nitrogen or sulfur atoms could interact with substrates, activating them towards nucleophilic attack.

Ligand for Metal Catalysis: The compound could coordinate to a metal center, modifying its electronic properties and steric environment to facilitate a catalytic cycle.

Further computational and experimental studies are necessary to elucidate the precise mechanistic pathways for any catalytic activity of this compound.

Sustainability Aspects of Catalytic Processes

The sustainability of any catalytic process involving this compound would need to be evaluated based on several factors, including:

Atom Economy: The efficiency of the reaction in incorporating atoms from the reactants into the final product.

Catalyst Stability and Recyclability: The ability to reuse the catalyst over multiple cycles without significant loss of activity.

Solvent and Energy Consumption: The use of environmentally benign solvents and energy-efficient reaction conditions.

Toxicity and Environmental Impact: The inherent hazards associated with the catalyst and any byproducts.

Without specific catalytic applications, a detailed assessment of the sustainability of processes using this compound is not feasible. However, the principles of green chemistry would guide the development of any such process to minimize its environmental footprint.

Environmental Considerations and Fate of Hexabutylthiophosphoramide Non Toxicological Aspects

Environmental Pathways and Distribution in Abiotic Systems

The environmental distribution of a chemical compound is governed by its physical and chemical properties, which influence its movement and partitioning between air, water, and soil.

Transport and Partitioning in Water and Soil

The mobility of N-(n-butyl)thiophosphoric triamide (NBPT) in terrestrial and aquatic environments is influenced by its tendency to bind to soil particles. This binding affinity limits its potential to leach through the soil profile and enter groundwater systems. industrialchemicals.gov.au The ability of NBPT to bind to soil suggests that its movement in the soil column would be limited, reducing the likelihood of significant groundwater contamination. industrialchemicals.gov.au

In aquatic systems, the partitioning behavior of a compound determines its distribution between the water column and sediment. For compounds like NBPT with a tendency to adsorb to solids, it is expected that a significant fraction would associate with suspended particles and eventually settle into the sediment.

Table 1: Soil Partitioning and Leaching Potential of N-(n-butyl)thiophosphoric triamide (NBPT)

| Parameter | Finding | Implication | Source |

| Soil Binding | NBPT has the ability to bind to soil. | Limited leaching to groundwater. | industrialchemicals.gov.au |

| Leaching Potential | The potential for leaching into groundwater from the soil is expected to be low. | Reduced risk of contaminating subsurface water resources. | industrialchemicals.gov.au |

Volatilization and Atmospheric Fate

Information regarding the volatilization and atmospheric fate of Hexabutylthiophosphoramide or its analogue NBPT is not available in the provided search results. Generally, the potential for a chemical to volatilize is related to its vapor pressure and its partitioning behavior at the air-water or air-soil interface. Once in the atmosphere, a compound's fate is determined by processes such as photolysis and reaction with atmospheric oxidants.

Abiotic Transformation Processes

Abiotic transformation processes, such as hydrolysis and photolysis, are key mechanisms that can lead to the degradation of chemical compounds in the environment without the involvement of microorganisms.

Hydrolysis Kinetics and Products

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of this reaction is often dependent on the pH of the surrounding medium. For N-(n-butyl)thiophosphoric triamide (NBPT), hydrolysis rates have been determined at different pH values. The estimated half-life of NBPT at 25°C varies significantly with pH, being most rapid under acidic conditions. europa.eu One of the identified hydrolysis products of NBPT is butylamine. europa.eu

Table 2: Hydrolysis Half-life of N-(n-butyl)thiophosphoric triamide (NBPT) at 25°C

| pH | Estimated Half-life | Source |

| 3 | 58 minutes | europa.eu |

| 7 | 92 days | europa.eu |

| 11 | 16 days | europa.eu |

Photolytic Degradation Pathways

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. Specific data on the photolytic degradation pathways of this compound or its analogue NBPT are not available in the provided search results. In general, the susceptibility of a compound to photolysis depends on its ability to absorb light at environmentally relevant wavelengths and the efficiency with which the absorbed energy leads to chemical transformation.

Biotic Transformation and Biodegradation Mechanisms

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical process in the environmental degradation of many chemical compounds.

A study conducted according to the Environmental Protection Agency (EPA) Toxic Substance Control Act (TSCA) Guideline for ready biodegradability evaluated the biodegradation of N-(n-butyl)thiophosphoric triamide (NBPT). europa.eu The study exposed NBPT to an activated sludge microbial inoculum under aerobic conditions. europa.eu The results indicated that NBPT cannot be classified as readily biodegradable under the test conditions. europa.eu The average theoretical CO2 production from the test substance was 9.51 ± 0.64 % over a 28-day period. europa.eu This suggests that microbial degradation of NBPT is a slow process. The fast rate of mineralization in soil, however, would limit the extent of NBPT leaching. industrialchemicals.gov.au

Table 3: Biodegradability of N-(n-butyl)thiophosphoric triamide (NBPT)

| Test Type | Inoculum | Result | Conclusion | Source |

| Ready Biodegradability (Modified Sturm Test) | Activated sludge | 9.51 ± 0.64 % theoretical CO2 production in 28 days | Not readily biodegradable | europa.eu |

Analytical Methodologies for Environmental Monitoring

Effective environmental monitoring is crucial for determining the presence and concentration of chemical compounds in various environmental matrices. While specific, validated analytical methods for this compound are not extensively documented in publicly available literature, the analytical strategies for organophosphorus compounds, the chemical class to which it belongs, are well-established. These methods are applicable for the environmental monitoring of this compound in matrices such as water and soil.

The standard approach for the analysis of organophosphorus pesticides and related compounds involves a combination of sophisticated separation and detection techniques. cdc.govusgs.govcdc.gov The choice of method often depends on the specific characteristics of the analyte and the complexity of the sample matrix.

Sample Preparation:

Before instrumental analysis, a sample preparation step is typically required to extract and concentrate the analyte from the environmental matrix and to remove interfering substances. usgs.gov Common techniques include:

Liquid-Liquid Extraction (LLE): This technique uses two immiscible liquids to separate compounds based on their differential solubilities. usgs.gov

Solid-Phase Extraction (SPE): This method has become increasingly popular as it is rapid, efficient, and uses significantly less solvent than LLE. usgs.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. usgs.govmdpi.com

Chromatographic Separation:

Chromatography is a fundamental technique for separating the components of a mixture. libretexts.org For organophosphorus compounds, the most commonly employed chromatographic methods are Gas Chromatography (GC) and Liquid Chromatography (LC). cdc.govcdc.govmdpi.com

Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds. unar.ac.idnih.gov The sample is vaporized and transported through a column by an inert gas (the mobile phase). Separation is achieved based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column. unar.ac.id For less volatile compounds, a derivatization step may be necessary to increase their volatility. mdpi.com

Liquid Chromatography (LC): LC, particularly High-Performance Liquid Chromatography (HPLC), is suitable for a wide range of compounds, including those that are not volatile or are thermally unstable. libretexts.orgnih.govresearchgate.netibsen.com In LC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. libretexts.orgresearchgate.net Separation is based on the analyte's affinity for the stationary and mobile phases. libretexts.org